molecular formula C7H11NO4S B1682997 Telmesteine CAS No. 122946-43-4

Telmesteine

Cat. No. B1682997
M. Wt: 205.23 g/mol
InChI Key: XBJWOGLKABXFJE-YFKPBYRVSA-N
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Description

Telmesteine is an organonitrogen compound and an organooxygen compound. It is functionally related to an alpha-amino acid . It has been reported to be a critical active ingredient in topical compositions for dermatitis .


Molecular Structure Analysis

The molecular formula of Telmesteine is C7H11NO4S . The IUPAC name is (4R)-3-ethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid . The molecular weight is 205.23 g/mol .


Chemical Reactions Analysis

Telmesteine has been reported to have anti-inflammatory properties. In studies, it was found that LPS-induced NO production in RAW264.7 cells was significantly decreased after Telmesteine treatment .

Scientific Research Applications

Anti-inflammatory Properties in Dermatological Applications

Telmesteine, traditionally recognized for its use in respiratory tract disorders, has demonstrated significant anti-inflammatory properties in the context of skin diseases. A study by Xu et al. (2017) explored telmesteine's efficacy in treating inflammation-associated dermatological conditions, such as dermatitis, through both in vitro and in vivo approaches. The research highlighted telmesteine's capacity to mitigate LPS-induced NO production in RAW264.7 cells and reduce TPA-induced skin inflammation, including edema and pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. The mechanism behind these anti-inflammatory effects was linked to telmesteine's ability to inhibit the activation of the nuclear factor kappa-κB (NF-κB) pathway by blocking PI3K/Akt/IKK activities (Xu et al., 2017).

Role in Topical Treatments for Atopic Dermatitis

In another dimension of dermatological care, telmesteine is part of a topical formulation marketed under the names Atopiclair™ and Zarzenda™, aimed at treating atopic dermatitis and related eczemas. The therapeutic efficacy of this formulation is attributed to the synergistic actions of its components, including glycyrrhetinic acid, telmesteine, and Vitis vinifera extracts. The formulation emphasizes barrier repair through additional ingredients such as hyaluronic acid, shea butter, and glycosaminoglycan. This multi-component approach underlines the importance of each ingredient, with the removal of any single component significantly impacting the overall effectiveness of the treatment (Abramovits & Perlmutter, 2007).

Pharmacokinetic Profile

Understanding the pharmacokinetic profile of telmesteine is essential for its application in scientific research and clinical practice. Research by Lee et al. (2003) provides detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of telmesteine in rats. The study highlights telmesteine's rapid absorption, high oral bioavailability, and distribution across various organs, excluding the brain. Most notably, telmesteine exhibited minimal metabolism, with a significant portion of the administered dose excreted unchanged in the urine. This pharmacokinetic profile underscores telmesteine's potential for targeted therapeutic applications, given its effective systemic availability and distribution (Lee et al., 2003).

properties

IUPAC Name

(4R)-3-ethoxycarbonyl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4S/c1-2-12-7(11)8-4-13-3-5(8)6(9)10/h5H,2-4H2,1H3,(H,9,10)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBJWOGLKABXFJE-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CSCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CSC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60153804
Record name Telmesteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60153804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Telmesteine

CAS RN

122946-43-4
Record name Telmesteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122946-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Telmesteine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122946434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Telmesteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60153804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TELMESTEINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/124I3FE35T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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